(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)
Overview
Description
Scientific Research Applications
Analytical and Synthetic Applications
The use of trifluoroacetic acid derivatives, such as those related to the compound , plays a crucial role in the analysis and synthesis of various chemical entities. For instance, trifluoroacetyl derivatives of bile acid methyl esters have been extensively studied for their separation and identification through gas-liquid chromatography (GLC), demonstrating the importance of trifluoroacetates in analytical chemistry for achieving high-resolution separation of complex mixtures (Kuksis, 1965).
Material Science and Organic Electronics
In the realm of materials science, particularly in organic electronics, the compound's derivatives or related chemical frameworks find applications in the development of organic light-emitting diodes (OLEDs). BODIPY-based materials, which could share structural or functional similarities with the given compound, have emerged as promising candidates for green to near-infrared (NIR) OLEDs due to their tunable photophysical properties (Squeo & Pasini, 2020).
Environmental Chemistry and Pollution Studies
Furthermore, compounds with trifluoroacetic functionalities are pivotal in environmental chemistry, where their stability and reactivity under various conditions are subjects of interest. For example, the study of perfluoroalkyl substances (PFAS), which may include related compounds, focuses on their persistence, toxicological profiles, and treatment methods in water and wastewater systems, reflecting the compound's relevance in pollution studies and environmental remediation efforts (Rayne & Forest, 2009).
Chemical Synthesis and Organic Chemistry
The compound and its derivatives are also integral to advancements in organic synthesis, serving as key intermediates or reagents in the construction of complex molecular architectures. The versatility and reactivity of trifluoromethanesulfonic acid, for instance, have been harnessed in electrophilic aromatic substitutions, formations of carbon-carbon and carbon-heteroatom bonds, highlighting its utility in synthesizing new organic compounds and studying reaction mechanisms (Kazakova & Vasilyev, 2017).
properties
IUPAC Name |
(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane;2,2,2-trifluoroacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2C2HF3O2/c1-8-4-5-2-7-3-6(5)8;2*3-2(4,5)1(6)7/h5-7H,2-4H2,1H3;2*(H,6,7)/t5-,6-;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYFZXHWFYQQDK-BNTLRKBRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C1CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2[C@H]1CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F6N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane bis(trifluoroacetic acid) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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